Methane, iodo(methylsulfonyl)-
Overview
Description
Methane, iodo(methylsulfonyl)- is an organosulfur compound with the chemical formula CH₃SO₂CH₂I It is a derivative of methane where one hydrogen atom is replaced by an iodomethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methane, iodo(methylsulfonyl)- can be synthesized through the reaction of methanesulfonyl chloride with iodomethane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chloride group with the iodomethyl group.
Industrial Production Methods
Industrial production of methane, iodo(methylsulfonyl)- often involves the use of large-scale reactors where methanesulfonyl chloride and iodomethane are combined in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methane, iodo(methylsulfonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include methanesulfonyl derivatives with different functional groups replacing the iodine atom.
Oxidation: Products include methanesulfonic acid or methanesulfonates.
Reduction: Products include methanesulfide or methanethiol derivatives.
Scientific Research Applications
Methane, iodo(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the iodomethylsulfonyl group into various molecules.
Biology: It is studied for its potential use in modifying biological molecules and probing biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methane, iodo(methylsulfonyl)- involves the reactivity of the iodomethylsulfonyl group. The iodine atom is highly reactive and can undergo nucleophilic substitution, while the sulfonyl group can participate in oxidation and reduction reactions. These properties make it a versatile reagent in chemical synthesis and modification of molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but with a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
Methanesulfonic Acid: Contains a sulfonic acid group instead of the iodomethylsulfonyl group. It is primarily used as a strong acid in various applications.
Iodomethane: Contains an iodine atom bonded to a methyl group without the sulfonyl group. It is more volatile and less stable than methane, iodo(methylsulfonyl)-.
Uniqueness
Methane, iodo(methylsulfonyl)- is unique due to the presence of both the iodomethyl and sulfonyl groups, which confer distinct reactivity and stability. This combination allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
iodo(methylsulfonyl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5IO2S/c1-6(4,5)2-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASOSMFQFWWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467728 | |
Record name | Methane, iodo(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
798568-07-7 | |
Record name | Methane, iodo(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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